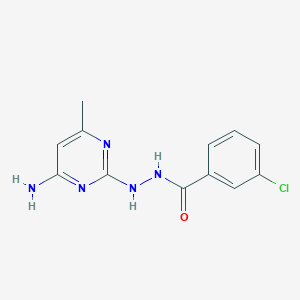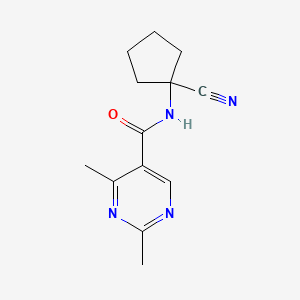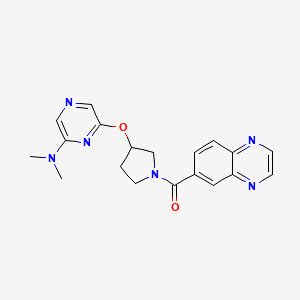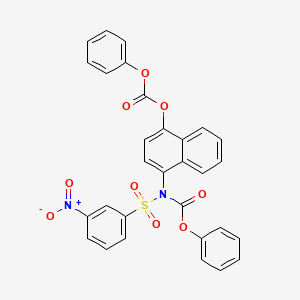![molecular formula C19H28N8O2S B2828957 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 2310123-34-1](/img/structure/B2828957.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrazole ring. Compounds with these types of structures are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the triazolo[4,3-b]pyridazine ring might undergo reactions typical of aromatic compounds, while the azetidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Applications De Recherche Scientifique
Biological Activity and Drug Development
Research on compounds with triazolopyridazine and pyrazole scaffolds often focuses on their potential biological activities. For instance, compounds incorporating the triazolopyridazine and pyrazole units have been explored for their anticancer, antibacterial, and antiviral properties. Such compounds are synthesized through various chemical reactions, aiming to explore their potential as therapeutic agents. For example, derivatives of triazolopyridazine have been evaluated for their ability to inhibit specific enzymes or cellular processes that are relevant to disease pathways, including cancer cell proliferation and bacterial infection mechanisms.
Agricultural Applications
In the agricultural sector, compounds featuring triazolo, pyrazole, and sulfonamide groups have been investigated for their herbicidal and insecticidal activities. These compounds can be designed to target specific pests or weeds, offering a way to protect crops and improve agricultural productivity. The synthesis of such compounds often involves optimizing their structures to enhance their activity and selectivity toward the intended targets.
Materials Science
In materials science, the unique properties of compounds with these structural features have been utilized in the development of new materials. For example, the incorporation of triazolopyridazine and pyrazole units into polymers or coatings can impart specific chemical or physical properties, such as thermal stability, electrical conductivity, or specific interaction capabilities with other molecules. These materials find applications in various fields, including electronics, coatings, and as components in complex material systems.
The exploration of "N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide" and similar compounds in scientific research spans a wide range of applications, from drug development to agricultural chemicals and advanced materials. Each application leverages the unique chemical characteristics of these compounds to address specific challenges or to exploit their potential in innovative ways.
For detailed information on related compounds and their applications, here are some references:
- Synthesis, Characterization and Biochemical impacts of some new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. (Soliman et al., 2020)
- Thermal infrared measurement as an indicator of plant ecosystem health. (Moran, 2003)
- Convenient Synthesis of Fused Heterocyclic 1,3,5‐Triazines from Some N‐Acyl Imidates and Heterocyclic Amines as Anticancer and Antioxidant Agents. (Bekircan et al., 2005)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2S/c1-12-17(13(2)24(6)22-12)30(28,29)25(7)14-10-26(11-14)16-9-8-15-20-21-18(19(3,4)5)27(15)23-16/h8-9,14H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKTLZBHKNVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)





![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)



![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)
![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)